molecular formula C11H7F2N3O2 B8531853 5-fluoro-N-(4-fluoro-2-nitrophenyl)pyridin-3-amine

5-fluoro-N-(4-fluoro-2-nitrophenyl)pyridin-3-amine

Cat. No. B8531853
M. Wt: 251.19 g/mol
InChI Key: WWMUIEFFEDAPLE-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

To a solution of 2,4-difluoro-1-nitrobenzene (1.723 mL, 15.71 mmol) and 3-amino-5-fluoropyridine (1.468 g, 13.10 mmol) in DMF (21.83 mL) was added potassium tert-butoxide (2.94 g, 26.2 mmol). The solution was stirred under argon at rt overnight. The solution was poured into water and extracted with EtOAc, organic extracts were dried over magnesium sulfate and concentrated to a brown solid. The brown solid was purified by column chromatography on a silica gel column using 5 to 30% gradient of EtOAc in hexane as eluent to give 5-fluoro-N-(4-fluoro-2-nitrophenyl)pyridin-3-amine as an orange solid: LC-MS (ESI) m/z 252.2 [M+H]+.
Quantity
1.723 mL
Type
reactant
Reaction Step One
Quantity
1.468 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
21.83 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=C(F)[CH:5]=[CH:4][C:3]=1[N+]([O-])=O.[NH2:12][C:13]1[CH:14]=[N:15][CH:16]=[C:17]([F:19])[CH:18]=1.CC(C)([O-:23])C.[K+].[OH2:26].C[N:28]([CH:30]=O)C>>[F:19][C:17]1[CH:18]=[C:13]([NH:12][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][C:30]=2[N+:28]([O-:23])=[O:26])[CH:14]=[N:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.723 mL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
1.468 g
Type
reactant
Smiles
NC=1C=NC=C(C1)F
Name
Quantity
2.94 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
21.83 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred under argon at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc, organic extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown solid
CUSTOM
Type
CUSTOM
Details
The brown solid was purified by column chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=NC1)NC1=C(C=C(C=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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